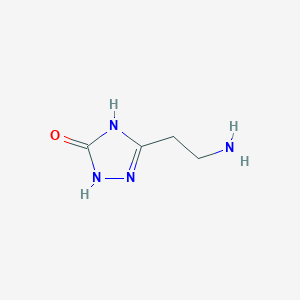
3-(2-アミノエチル)-1H-1,2,4-トリアゾール-5(4H)-オン
説明
3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C4H8N4O and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ポリマーフィルムの強化
この化合物は、エポキシ樹脂Epon 1001X75をベースとするポリマーフィルムの強化のために、ナノシリカの改質に使用されてきました . 研究の結果、この化合物を添加することにより、エポキシポリマーフィルムの機械的特性が大幅に向上することが示されました .
シランカップリング剤
この化合物は、シランカップリング剤として作用します . シランカップリング剤は、多くの複合材料において無機材料と有機材料間の結合を強化するために使用され、機械的特性と熱的特性の向上につながります。
接着剤とシーラント
これは、接着剤とシーラントの化学物質として使用されています . この化合物は、接着剤とシーラントの柔軟性、耐衝撃性、さまざまな基材への接着性を向上させることで、これらの性能を強化することができます。
塗料添加剤とコーティング添加剤
この化合物は、塗料添加剤とコーティング添加剤として使用されます . これにより、塗料とコーティングの耐久性、接着性、耐候性が向上します。
石油の生産
この化合物は、石油の生産において重要な役割を果たしています . しかし、石油生産における具体的な役割については、資料に記載されていません。
CO2吸着
この化合物を用いて合成されたポリイミドは、CO2吸着について試験されています . この化合物を多く含むポリイミドは、他のポリイミドと比較してCO2吸着量が大きいことが研究で分かりました .
エアロゲルの作製
この化合物は、エアロゲルの作製に使用されてきました . 具体的には、アミン修飾された球状ナノセルロースエアロゲルの作製に使用され、これはCO2を捕捉するために使用できる可能性があります .
生物活性
3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one, a derivative of the triazole family, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits promising potential as an antibacterial, antifungal, antiviral, and anticancer agent. The following sections will explore the biological activity of this compound, supported by relevant research findings and data.
Antibacterial Activity
Research indicates that triazole derivatives possess significant antibacterial properties. A study highlighted that compounds with a similar triazole core demonstrated effective inhibition against various bacterial strains such as E. coli and Bacillus subtilis. Specifically, modifications in the substituents on the triazole ring can enhance antibacterial activity by improving binding interactions with bacterial enzymes like DNA-gyrase .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|---|
| 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one | E. coli | 5 µg/mL | 14–22 |
| 4-Amino-5-aryl-1,2,4-triazole | B. subtilis | 5 µg/mL | 20 |
Antifungal Activity
The antifungal properties of triazoles are well-documented. Compounds within this class have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Research has indicated that 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one may exhibit similar mechanisms of action against various fungal pathogens .
Antiviral Activity
Triazole derivatives have also been investigated for their antiviral activities. The mechanism often involves the inhibition of viral replication processes. Studies have demonstrated that certain triazoles can effectively inhibit viral enzymes and prevent the assembly of viral particles . While specific data on 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one is limited, its structural similarity to other active triazoles suggests potential efficacy in this area.
Anticancer Activity
Emerging research has pointed to the anticancer potential of triazole derivatives. For instance, studies have shown that compounds with triazole cores can induce apoptosis in cancer cells and inhibit tumor growth through various pathways including the modulation of cell cycle arrest and the activation of caspases . The cytotoxicity of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one against different cancer cell lines remains an area for further exploration.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 27.3 |
| Panc-1 (Pancreatic Cancer) | 43.4 |
| IGR39 (Melanoma) | 6.2 |
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of triazole derivatives including 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one. For example:
- A study published in BioMed Research International emphasized the synthesis of various triazole derivatives and their subsequent testing against multiple bacterial strains and cancer cell lines .
- Another investigation focused on the structure-activity relationship (SAR) which highlighted how modifications to the triazole ring can significantly influence biological activity .
特性
IUPAC Name |
3-(2-aminoethyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c5-2-1-3-6-4(9)8-7-3/h1-2,5H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCYCYCYWDHXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















